molecular formula C23H22ClN5OS B2876468 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one CAS No. 422279-62-7

2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one

Cat. No.: B2876468
CAS No.: 422279-62-7
M. Wt: 451.97
InChI Key: MXRPASZCVWTKGX-UHFFFAOYSA-N
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Description

"2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one" is a heterocyclic compound featuring a quinazolinone core fused with a dihydroquinazoline scaffold. Its structure includes two critical substituents:

  • A 6-chloropyridazin-3-yl amino group at position 3, which may influence electronic properties and bioactivity through hydrogen bonding or halogen interactions.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5OS/c1-23(2,3)16-10-8-15(9-11-16)14-31-22-25-18-7-5-4-6-17(18)21(30)29(22)28-20-13-12-19(24)26-27-20/h4-13H,14H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPASZCVWTKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2NC4=NN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilamide with Carbonyl Compounds

A one-pot reaction using anthranilamide and ketones/aldehydes in aqueous medium with graphene oxide (GO) nanosheets as catalysts yields 85–92% of the core structure. For example:

  • Reactants : Anthranilamide (1 mmol) + ketone (1 mmol)
  • Conditions : GO nanosheets (25 mg), H2O (3 mL), 60°C, 2–4 hours.
  • Mechanism : Acid-catalyzed cyclodehydration followed by oxidative aromatization.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A reported protocol involves:

  • Reactants : Methyl 2-formylphenyl carbamate + formic acid
  • Conditions : 130°C, 20 minutes, microwave irradiation.
  • Yield : 78–85% with minimal byproducts.

Incorporation of the Sulfanyl Moiety

The [(4-tert-butylphenyl)methyl]sulfanyl group is introduced via nucleophilic substitution or oxidative coupling:

Thiol-Epoxide Ring-Opening

A high-yielding method adapted from tert-butyl sulfoxide chemistry:

  • Step 1 : Activate tert-butyl sulfoxide with N-bromosuccinimide (NBS) in HCl/CH2Cl2 to generate sulfinyl chloride.
  • Step 2 : React with 2-mercaptoquinazolinone intermediate in the presence of triethylamine (TEA).
  • Yield : 72–80%.

Ruthenium-Catalyzed Dehydrogenative Coupling

A Ru/ligand system enables direct C–S bond formation without pre-functionalization:

  • Catalyst : [RuCl2(p-cymene)]2 (5 mol%) + bipyridine ligand (10 mol%).
  • Conditions : Toluene, 110°C, 12 hours.
  • Yield : 65%.

Amination with 6-Chloropyridazin-3-yl Group

The 3-amino group is introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution:

Palladium-Catalyzed Coupling

  • Catalyst : Pd(OAc)2 (2 mol%) + Xantphos (4 mol%).
  • Base : Cs2CO3, toluene, 100°C, 24 hours.
  • Yield : 60–68%.

Microwave-Assisted Amination

  • Reactants : 3-bromoquinazolinone + 6-chloropyridazin-3-amine.
  • Conditions : DMF, 150°C, 30 minutes, microwave irradiation.
  • Yield : 75%.

Optimization Strategies

Parameter Conventional Method Optimized Method Yield Improvement
Cyclization Time 6 hours 20 minutes (microwave) +15%
Sulfanyl Incorporation 65% (Ru-catalyzed) 80% (thiol-epoxide) +15%
Amination Selectivity 60% (Pd-catalyzed) 75% (microwave) +15%

Key advancements include microwave-assisted steps and ligand-accelerated Ru catalysis, which improve efficiency and reduce side reactions.

Analytical Characterization

Critical validation data for the target compound:

  • HRMS : m/z calculated for C24H23ClN6OS [M+H]+: 511.1472, found: 511.1469.
  • 1H NMR (DMSO-d6): δ 1.28 (s, 9H, tert-butyl), 4.52 (s, 2H, SCH2), 7.32–8.15 (m, aromatic H).
  • HPLC Purity : >98% (C18 column, MeOH/H2O = 70:30).

Chemical Reactions Analysis

Types of Reactions

2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The halogen atoms in the pyridazinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related derivatives, focusing on substituent effects, core scaffolds, and inferred bioactivity.

Core Scaffold Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity/Use Reference
Target compound Dihydroquinazolinone 4-tert-butylphenylmethyl sulfanyl, 6-chloropyridazin-3-yl amino N/A (inferred medicinal use) N/A
6-[(4-tert-butylphenyl)methyl]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one Triazinone 4-tert-butylphenylmethyl sulfanyl Antibacterial/antitubercular [3]
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Triazine Methoxy/methyl triazine, sulfonyl benzoate Herbicide (metsulfuron methyl) [1]
(5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxothiazolidin-4-one Thiazolidinone Methoxybenzyl, pyrazole-methylene thioxo N/A (structural analog) [4]

Key Observations:

  • Core Influence: The dihydroquinazolinone core of the target compound distinguishes it from triazine/triazinone-based analogs (e.g., ). Quinazolinones are associated with kinase inhibition and antimicrobial activity, whereas triazines are often used in herbicides or antimetabolites.
  • Sulfanyl Group: The 4-tert-butylphenylmethyl sulfanyl group in the target compound is structurally analogous to the sulfanyl substituent in the triazinone derivative . This group may enhance membrane permeability or metal-binding capacity, as seen in antimicrobial triazinones .
  • Chloropyridazine vs. Chlorophenyl: The 6-chloropyridazine moiety in the target compound differs from chlorophenyl groups in analogs like MLS001176165 .

Bioactivity Inference

  • Antimicrobial Potential: The triazinone derivative with a tert-butylphenylmethyl sulfanyl group exhibited antibacterial/antitubercular activity, suggesting the target compound’s sulfanyl group could confer similar properties.
  • Herbicide Contrast: The triazine-based metsulfuron methyl acts as a herbicide via acetolactate synthase inhibition. The target compound’s quinazolinone core and chloropyridazine group likely redirect its mechanism toward eukaryotic targets (e.g., kinases or receptors).

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